molecular formula C14H18INO2 B1445309 tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1008517-84-7

tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1445309
CAS RN: 1008517-84-7
M. Wt: 359.2 g/mol
InChI Key: PGOBTROTHMDANQ-UHFFFAOYSA-N
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Description

Tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate (TBIQ) is a novel compound that has been studied for its potential applications in scientific research. TBIQ is a member of the isoquinoline family, which is a group of aromatic compounds that are commonly used in organic synthesis. TBIQ has a unique structure that is composed of several groups of atoms, including a tert-butyl group, an iodine atom, and a carboxylate group. TBIQ has a variety of properties, including low solubility in water, high stability, and low toxicity, which makes it an attractive candidate for use in scientific research.

Scientific Research Applications

1. Synthesis of Marine Drugs

The synthesis of 4H-Chromene-2-carboxylic acid ester derivatives, which are significant in the study of antitumor antibiotic tetrahydroisoquinoline natural products, involves key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid. These derivatives might be crucial for structural-activity relationship studies of marine drugs (Li et al., 2013).

2. Tert-Butoxycarbonylation Reagent

1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been utilized as a tert-butoxycarbonylation reagent for substrates containing acidic protons, such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. This process is significant for its high yield and chemoselectivity under mild conditions (Saito et al., 2006).

3. Chemical Transformations

tert-Butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a compound related to tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, has been involved in various chemical transformations. These include reactions with maleic anhydride to form specific adducts and further reactions with electrophilic and nucleophilic reagents (Moskalenko et al., 2014).

4. Novel Annulation for Isoquinoline Heterocycles

A novel annulation process involving 3,4-dihydroisoquinoline carboxylate with specific reactants facilitates the efficient synthesis of certain isoquinoline heterocycles, which are significant for medicinal applications, especially in natural alkaloids like berberine and erythrina types (Li & Yang, 2005).

5. Concise Synthesis of Dihydroisoquinolines

Using specific carbophilic Lewis acids, a concise synthesis method for 1,3-disubstituted 1,2-dihydroisoquinolines has been achieved. This method is applicable to the synthesis of 1H-isochromene derivatives, highlighting its versatility in synthesizing complex organic compounds (Obika et al., 2007).

properties

IUPAC Name

tert-butyl 6-iodo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOBTROTHMDANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736208
Record name tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

1008517-84-7
Record name tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 13.0 g (41.6 mmol) 6-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester in 42 mL 1,4-dioxane is added 817 mg (4.21 mmol) copper(I)-iodide under argon. After flushing with argon, 0.89 mL (8.33 mmol) N,N-dimethylethylen-diamine and 12.5 g (83.3 mmol) sodium iodide is added at RT. The reaction mixture is stirred 14 h at 110° C., is cooled to RT and is diluted with 5% aqueous ammonia-solution. The layers are separated and the aqueous phase is extracted with EtOAc. The combined organic phase is washed with water and is dried over MgSO4, filtered and the solvent is evaporated to give the product.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
817 mg
Type
catalyst
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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